4-[(3-Bromobenzyl)amino]phenol
Description
4-[(3-Bromobenzyl)amino]phenol is a brominated aromatic compound featuring a benzylamino group attached to the para position of a phenol ring. Its molecular formula is C₁₃H₁₂BrNO, with a calculated molecular weight of 278.15 g/mol.
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methylamino]phenol |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-8,15-16H,9H2 |
InChI Key |
QBPOMTMFNNDMEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects: Bromine vs. Nitro: The 3-bromo substituent in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in 4-[(4-nitrobenzylidene)amino]phenol. This difference impacts hydrogen-bonding capabilities and molecular packing . Amino vs. Ether Linkage: The benzylamino group in the target compound enables hydrogen bonding via the –NH– group, whereas benzyloxy derivatives (e.g., 4-benzyloxy phenol) rely on ether linkages, which limit hydrogen-bond donor capacity .
Physical and Intermolecular Properties
- Crystallinity and Packing: The nitro-substituted analog forms layered structures via C–H···O and O–H···O hydrogen bonds, stabilized further by π-π stacking (centroid distances: 3.73–3.85 Å) .
- Solubility: Bromine’s hydrophobicity likely decreases aqueous solubility compared to nitro or amino-substituted analogs.
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